1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline is an organic compound with a complex structure that includes a sulfonyl group attached to a dimethylphenyl ring and a methylindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline typically involves several steps, including the formation of the sulfonyl group and its subsequent attachment to the dimethylphenyl ring. One common method involves the use of sulfonyl chlorides and appropriate base catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine
Uniqueness
1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO2S/c1-12-8-9-16(10-13(12)2)21(19,20)18-14(3)11-15-6-4-5-7-17(15)18/h4-10,14H,11H2,1-3H3 |
InChI Key |
HXVHMILAAACJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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